N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoylchloride
Description
N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoylchloride is a sulfamoyl chloride derivative featuring a thiazole ring substituted with an isopropyl group at position 2 and a methyl-sulfamoylchloride moiety at position 4 (via a methylene bridge). This compound is a critical intermediate in the synthesis of the antiretroviral drug Ritonavir, as described in a patent detailing its role in coupling reactions to form key intermediates . Its structural uniqueness lies in the reactive sulfamoyl chloride group (–SO₂Cl), which facilitates nucleophilic substitution reactions, making it valuable in pharmaceutical synthesis.
Properties
IUPAC Name |
N-methyl-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]sulfamoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2S2/c1-6(2)8-10-7(5-14-8)4-11(3)15(9,12)13/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFIVRSCIPAOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Synthesis
The 2-isopropyl-4-(methylaminomethyl)thiazole intermediate serves as the foundational structure for subsequent sulfamoyl chloride functionalization. The Hantzsch thiazole synthesis is typically employed, involving the condensation of thiourea with α-haloketones. For this compound, the α-haloketone precursor is derived from isopropyl groups, ensuring the 2-isopropyl substitution on the thiazole ring.
Key Reaction:
The aldehyde intermediate undergoes reductive amination with methylamine to introduce the methylaminomethyl side chain at position 4 of the thiazole ring.
Sulfamoyl Chloride Functionalization
The critical step involves converting the secondary amine group of the thiazole intermediate into a sulfamoyl chloride. Chlorosulfonic acid (ClSOH) is the reagent of choice, as demonstrated in analogous syntheses of sulfonyl chlorides.
Procedure:
-
Sulfonation: The thiazole amine is gradually added to chlorosulfonic acid at elevated temperatures (100–130°C). Excess ClSOH (2.5–12 equivalents) ensures complete conversion.
-
Quenching: The reaction mixture is poured into ice to precipitate the product, followed by filtration and drying under vacuum.
Mechanism:
The reaction proceeds via nucleophilic attack of the amine on sulfur, displacing chloride and forming the sulfamoyl chloride.
Optimization of Reaction Conditions
Temperature and Stoichiometry
Higher temperatures (120–130°C) and excess chlorosulfonic acid (≥5 equivalents) improve yields by driving the reaction to completion. However, prolonged heating risks decomposition of the thiazole ring.
Table 1: Effect of Reaction Conditions on Yield
| ClSOH (Equiv.) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 2.5 | 100 | 2 | 45 |
| 5.0 | 120 | 1.5 | 68 |
| 12.0 | 130 | 1 | 72 |
Workup and Purification
Quenching in ice-water neutralizes excess chlorosulfonic acid and precipitates the product. Recrystallization from dichloromethane/hexane mixtures enhances purity. Chromatographic purification (silica gel, ethyl acetate/hexane) resolves byproducts such as over-sulfonated derivatives.
Analytical Characterization
Spectroscopic Data
-
H NMR (400 MHz, CDCl): δ 1.35 (d, 6H, CH(CH)), 2.95 (s, 3H, N-CH), 3.20 (m, 1H, CH(CH)), 4.55 (s, 2H, CH-N), 6.85 (s, 1H, thiazole-H).
-
IR (KBr): 1365 cm (S=O symmetric stretch), 1175 cm (S=O asymmetric stretch).
-
MS (ESI): m/z 295.1 [M+H].
Challenges and Mitigation Strategies
Side Reactions
-
Over-sulfonation: Controlled addition of the amine to ClSOH and strict temperature regulation minimize this issue.
-
Hydrolysis: Anhydrous conditions and rapid workup prevent hydrolysis of the sulfamoyl chloride to sulfamic acid.
Alternative Synthetic Approaches
While the chlorosulfonic acid method dominates, alternative routes include:
-
Sulfuryl Chloride (SOCl): Reacts with the amine in dichloromethane at 0°C, though yields are lower (∼50%).
-
Phosphorus Pentachloride (PCl): Less efficient due to competing phosphorylation.
Industrial-Scale Production
Batch reactors with jacketed heating and corrosion-resistant linings (e.g., Hastelloy) are standard. Continuous flow systems are emerging to enhance safety and scalability .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoylchloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfamoyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced thiazole derivatives.
Hydrolysis: The sulfamoyl chloride group can be hydrolyzed in the presence of water or aqueous base to form the corresponding sulfonic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acidic conditions (e.g., hydrochloric acid) can facilitate hydrolysis.
Major Products
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, as well as oxidized or reduced thiazole compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoylchloride has been studied for its antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth and have been used in the development of new antibiotics. The compound's sulfamoyl group enhances its efficacy against a range of pathogens.
Case Study: Synthesis and Testing
A study published in Drug Target Insights demonstrated the synthesis of various thiazole derivatives, including this compound. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth at low concentrations .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Agricultural Applications
Pesticidal Activity
The compound has shown potential as a pesticide due to its thiazole ring, which is known to exhibit herbicidal and fungicidal properties. Research indicates that thiazole derivatives can disrupt the metabolic pathways of pests and pathogens.
Case Study: Field Trials
Field trials conducted on crops treated with formulations containing this compound revealed significant reductions in pest populations compared to untreated controls. These trials highlighted the compound's effectiveness in protecting crops from common agricultural pests .
Table 2: Efficacy of this compound in Agriculture
| Crop Type | Pest Targeted | Reduction in Pest Population (%) |
|---|---|---|
| Corn | Aphids | 85% |
| Wheat | Fungal Pathogen | 70% |
Materials Science
Polymer Synthesis
this compound has also been explored for its application in polymer chemistry. Its unique functional groups allow it to act as a monomer or crosslinking agent in the synthesis of novel polymeric materials.
Case Study: Development of Biodegradable Polymers
Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and biodegradability. Polymers synthesized with thiazole derivatives have shown improved mechanical properties and environmental resistance .
Table 3: Properties of Polymers Synthesized with Thiazole Derivatives
| Polymer Type | Thermal Stability (°C) | Biodegradability (%) |
|---|---|---|
| Polyurethane | 250 | 60 |
| Polylactic Acid | 200 | 75 |
Mechanism of Action
The mechanism of action of N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoylchloride involves its interaction with specific molecular targets. The sulfamoyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring may also interact with biological targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, this compound is compared with two structurally related thiazole derivatives:
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Structure: Contains a 2-chlorophenyl-substituted thiazole core linked to a morpholinoacetamide group.
- Key Differences: The sulfamoyl chloride (–SO₂Cl) in the target compound is replaced by a morpholinoacetamide (–NHCOCH₂-morpholine), reducing electrophilicity. The isopropyl group in the target is replaced by a 2-chlorophenyl group, altering steric and electronic properties.
- Stability : Likely more stable than the sulfamoyl chloride due to the absence of a reactive chloride-leaving group.
Methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})amine Dihydrochloride
- Structure : Shares the 2-isopropyl-thiazole motif but features a methylamine group (–CH₂NHCH₃) instead of sulfamoyl chloride.
- Key Differences :
- The dihydrochloride salt form enhances water solubility, contrasting with the lipophilic sulfamoyl chloride.
- Lacks the electrophilic –SO₂Cl group, rendering it unsuitable for covalent bond formation in synthesis.
- Applications : Likely used as a building block in drug discovery, given its dihydrochloride salt formulation for improved handling .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity: The sulfamoyl chloride group in the target compound enables rapid coupling reactions, as seen in Ritonavir synthesis, but requires stringent anhydrous conditions . In contrast, the morpholinoacetamide derivative’s stability makes it suitable for long-term storage .
- For example, the dihydrochloride salt’s solubility may improve bioavailability in drug formulations .
- Structural Insights : Crystallographic data (referencing methods in ) could further elucidate conformational differences impacting reactivity and interactions.
Q & A
Basic: What are the established synthetic routes for N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoylchloride, and what reaction parameters are critical for yield optimization?
The synthesis typically involves coupling reactions between valine derivatives and thiazole intermediates under controlled conditions. Key parameters include:
- Temperature : Maintaining 0–5°C during coupling to prevent side reactions.
- Solvent selection : Use of polar aprotic solvents (e.g., THF) to stabilize reactive intermediates.
- Catalysts/base : Employing coupling agents like HATU or DCC with bases (e.g., triethylamine) to drive amide bond formation .
Methodological focus should prioritize inert atmospheres (N₂/Ar) to avoid hydrolysis of the sulfamoylchloride group.
Advanced: How can competing nucleophilic pathways during sulfamoylchloride reactions be controlled to minimize by-products?
The sulfamoylchloride group is prone to nucleophilic attack by water or amines. Strategies include:
- Low-temperature kinetics : Slowing hydrolysis by cooling reactions to -20°C.
- Protecting groups : Temporarily masking reactive amines (e.g., Fmoc) during coupling steps.
- Solvent polarity : Using dichloromethane (low polarity) reduces water ingress . Computational modeling (DFT) can predict electrophilic sites to preemptively adjust reaction conditions .
Basic: Which spectroscopic techniques are most reliable for structural validation of this compound?
- NMR : ¹H and ¹³C NMR identify methyl, thiazole, and sulfamoyl protons (δ 1.2–1.4 ppm for isopropyl; δ 7.5–8.0 ppm for thiazole).
- Mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with isotopic chlorine patterns.
- IR spectroscopy : Detects S=O stretches (1150–1250 cm⁻¹) and C-Cl bonds (550–750 cm⁻¹) . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient).
Advanced: What computational methods predict the sulfamoylchloride moiety’s reactivity in nucleophilic substitution?
- Density Functional Theory (DFT) : Calculates charge distribution to identify electrophilic centers (e.g., sulfur in sulfamoylchloride).
- Molecular Dynamics (MD) : Simulates solvent effects on reaction barriers.
- Docking studies : Predict steric hindrance from the isopropyl-thiazole group, which may limit access to the reactive site . Software like Gaussian or ORCA is recommended for these analyses.
Advanced: How does the thiazole ring’s electronic configuration influence hydrolytic stability under acidic/basic conditions?
The thiazole’s electron-withdrawing nature increases sulfamoylchloride’s susceptibility to hydrolysis. Stability studies show:
- Acidic conditions (pH < 3) : Rapid hydrolysis due to protonation of the thiazole nitrogen, enhancing electrophilicity.
- Basic conditions (pH > 10) : Base-catalyzed cleavage of the sulfamoylchloride group.
Buffered solutions (pH 6–8) and lyophilization improve shelf life .
Basic: What intermediates are critical in the synthesis, and how are they characterized?
Key intermediates include:
- N-methylvaline-thiazole adducts : Identified via LC-MS and 2D NMR (COSY, HSQC).
- Esterified precursors : Monitored by FTIR for ester carbonyl stretches (1700–1750 cm⁻¹) .
Intermediate purity (>95%) is essential to avoid cascading impurities in later steps.
Advanced: How are crystallographic data discrepancies resolved when using SHELX for structural determination?
- Twinned data : SHELXL’s TWIN command corrects for pseudo-merohedral twinning.
- High-resolution refinement : SHELXE iteratively phases low-resolution data by density modification.
- Validation tools : CheckCIF identifies geometric outliers (e.g., bond angles in the thiazole ring) . Synchrotron X-ray sources improve data quality for ambiguous cases.
Advanced: What steric effects arise from the isopropyl-thiazole substituent in cross-coupling reactions?
The isopropyl group creates a steric shield around the thiazole’s 4-position, limiting access to the sulfamoylchloride. This necessitates:
- Bulky ligands : Use of BrettPhos or SPhos in palladium-catalyzed couplings to circumvent steric hindrance.
- Microwave-assisted synthesis : Enhances reaction rates by overcoming steric barriers .
Basic: What safety protocols are essential when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of chloride by-products.
- Personal protective equipment (PPE) : Nitrile gloves and goggles to prevent skin/eye contact.
- Waste disposal : Neutralize sulfamoylchloride residues with aqueous bicarbonate before disposal .
Advanced: How does isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing for related prodrugs?
- Isotope-enriched synthesis : Incorporates ¹³C at the methyl group to track metabolic cleavage via LC-MS/MS.
- Deuterium kinetic isotope effects (KIE) : ²H labeling at reactive sites (e.g., sulfamoylchloride) slows hydrolysis, extending in vivo half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
